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These application notes provide a comprehensive guide to the utilization of Silicon Carbide
(SiC) based detectors for radiation detection in high-intensity fields. The superior material
properties of SiC, particularly the 4H-SiC polytype, make it an excellent candidate for
applications in harsh environments where conventional silicon detectors fall short. This
document outlines the fundamental properties of 4H-SiC, details the fabrication and
characterization of SiC Schottky Barrier Diodes (SBDs), and provides protocols for their use in
detecting various types of radiation.

Introduction to SiC for Radiation Detection

Silicon Carbide is a wide bandgap semiconductor renowned for its exceptional physical and
electrical properties, making it highly suitable for radiation detection in extreme environments.
[1][2] The 4H-SIiC polytype is generally preferred for radiation detector applications due to its

larger bandgap and higher charge carrier mobility compared to other polytypes.[1][2]

The key advantages of 4H-SiC for radiation detection include:

» Wide Bandgap (3.26 eV): This leads to very low leakage currents, enabling low-noise
operation even at elevated temperatures.[2]

e High Thermal Conductivity (up to 4.9 W/cm-K): Allows for efficient heat dissipation, which is
critical in high-intensity radiation fields.[2][3]
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e High Radiation Hardness: SiC can withstand significantly higher radiation doses before
performance degradation compared to silicon, due to its high atomic displacement energy.[4]

» High Breakdown Electric Field (~2-3 MV/cm): This allows for the application of high bias
voltages, leading to efficient charge collection.

These properties make SiC detectors ideal for applications in nuclear reactor monitoring, high-
energy physics experiments, medical dosimetry, and homeland security.[4][5]

Material Properties and Detector Performance

The performance of a SiC radiation detector is intrinsically linked to the material properties of
the 4H-SIC epitaxial layer.

o) ies of AH-SIC

Significance for Radiation

Property Value .
Detection
Low leakage current, high-
Bandgap Energy 3.26 eV )
temperature operation.[2]
Atomic Displacement Energy 22 eV (C), 35 eV (Si) High radiation hardness.[1]
N Efficient charge transport and
Electron Mobility ~900 cm?3/Vs )
collection.[6]
Saturated Electron Velocity 2 x 107 cm/s Fast signal response.[6]
o Excellent heat dissipation in
Thermal Conductivity 3.0-4.9 W/cm-K ) )
high-flux environments.[3]
o Ability to apply high bias for full
Breakdown Electric Field 2-3 MV/cm

depletion.

Performance of 4H-SIiC Detectors

The following table summarizes the typical performance characteristics of 4H-SiC Schottky
Barrier Diode (SBD) detectors for various types of radiation.
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Charge
Energy : :
o ) Collection Operating
Radiation Type Resolution . Reference
Efficiency Temperature
(FWHM)
(CCE)
Alpha Particles Room
0.29% > 95% [1]
(5.48 MeV) Temperature
Thermal Room
2.24% - [1]
Neutrons Temperature
Room
X-rays (22 keV) 1.47 keV - [1]
Temperature
Gamma-rays Room
2.1% - [11[7]
(59.6 keV) Temperature
14 MeV
- - Up to 500°C [3]
Neutrons

Experimental Protocols

This section provides detailed protocols for the fabrication, electrical characterization, and
radiation detection measurements using 4H-SiC SBDs.

Protocol for Fabrication of 4H-SiC Schottky Barrier
Diodes

This protocol outlines the key steps for fabricating a Ni/4H-SiC SBD detector.
Materials and Equipment:

» N-type 4H-SIiC epitaxial wafer with a low-doped epilayer (10# - 10> cm~3) on a highly doped
substrate.

o Standard cleaning solvents (Acetone, Isopropanol, Deionized water).

o Metal deposition system (e.g., thermal evaporator or sputter coater).
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o Nickel (Ni) and Titanium (Ti)/Nickel (Ni)/Gold (Au) targets/pellets.

¢ Photolithography equipment (photoresist, mask aligner, developer).
e Rapid Thermal Annealing (RTA) system.

Procedure:

e Substrate Cleaning:

o Perform a standard RCA clean or a piranha etch to remove organic and metallic
contaminants from the wafer surface.

o Rinse thoroughly with deionized water and dry with nitrogen gas.
o Ohmic Contact Formation (Backside):

o Deposit a metal stack, typically Ti/Ni/Au, on the highly doped substrate side of the wafer
using a thermal evaporator or sputter coater.

o Perform rapid thermal annealing (RTA) at high temperatures (e.g., 950-1050°C) in an inert
atmosphere (e.g., Argon) to form a good ohmic contact.

e Schottky Contact Formation (Front side):

o Use photolithography to define the active area for the Schottky contact on the epitaxial
layer side.

o Deposit a thin layer of Nickel (Ni) through the patterned photoresist using thermal
evaporation or sputtering. The thickness is typically around 100 nm.[8]

o Perform a lift-off process by dissolving the photoresist in a suitable solvent (e.g., acetone)
to leave the patterned Ni Schottky contacts.

Diagram of a 4H-SiC Schottky Barrier Diode:
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Caption: A schematic cross-section of a 4H-SiC Schottky barrier diode radiation detector.

Protocol for Electrical Characterization

Electrical characterization is crucial to determine the quality of the fabricated detectors before
radiation testing.

Equipment:
e Probe station with micro-manipulators.
e Semiconductor device analyzer or separate |-V and C-V meters.

o Temperature-controlled chuck.
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Procedure:
o Current-Voltage (I-V) Measurements:

o Place the detector on the chuck of the probe station and make contact to the Schottky and

ohmic contacts using the probes.

o Measure the current as a function of the applied voltage in both forward and reverse bias
at room temperature.

o From the forward bias I-V curve, extract the ideality factor and the Schottky barrier height.

o The reverse bias I-V curve provides the leakage current of the detector, which should be
as low as possible for good detector performance.[7]

o Capacitance-Voltage (C-V) Measurements:

o Measure the capacitance of the detector as a function of the reverse bias voltage at a high
frequency (e.g., 1 MHz).

o Plot 1/C? versus the applied voltage (Mott-Schottky plot).

o From the slope of the linear region of the Mott-Schottky plot, determine the net doping
concentration of the epitaxial layer.[4] The intercept with the voltage axis gives the built-in
potential.

Workflow for Electrical Characterization:
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Caption: Workflow for the electrical characterization of SiC detectors.

Protocol for Radiation Detection Measurements

This protocol describes the general procedure for testing the performance of a SiC detector
with a radioactive source.

Equipment:
e Vacuum chamber.
» Radioactive source (e.g., 2**Am for alpha particles, 2°2Cf for neutrons).

e Low-noise preamplifier.
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Shaping amplifier.

Multi-channel analyzer (MCA).

High-voltage power supply.

Oscilloscope.

Procedure:

o Experimental Setup:

Mount the SiC detector inside the vacuum chamber.

[¢]

Place the radioactive source at a fixed distance from the detector.

[¢]

[e]

Connect the detector to the preamplifier, which is then connected to the shaping amplifier
and the MCA.

[e]

Apply the reverse bias voltage to the detector using the high-voltage power supply.
» Data Acquisition:
o Evacuate the chamber to minimize energy loss of the particles in the air.

o Apply a reverse bias to the detector. The optimal bias is typically where the charge
collection efficiency (CCE) saturates.[4]

o Acquire the energy spectrum of the incident radiation using the MCA for a sufficient
amount of time to obtain good statistics.

o Data Analysis:

[e]

Calibrate the energy spectrum using known energy peaks from the radioactive source.

o

Determine the energy resolution (FWHM) of the detector for the characteristic peaks.

[¢]

Calculate the Charge Collection Efficiency (CCE) by comparing the measured peak
position to the known energy of the incident particles.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.epj-conferences.org/articles/epjconf/pdf/2023/04/epjconf_isrd2023_01003.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signal Processing Chain for Radiation Detection:
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Caption: A typical signal processing chain for a SiC radiation detector.

Applications in High-Intensity Fields

The robustness of SiC detectors makes them patrticularly well-suited for applications in high-

intensity radiation fields.

» Nuclear Reactor Monitoring: SiC detectors can operate at the high temperatures and intense
neutron and gamma fluxes present in nuclear reactor cores for real-time monitoring of
reactor power and fuel burnup.[5]

e High-Energy Physics: Their radiation hardness is essential for tracking and calorimetry in
future particle accelerators where radiation levels will be extremely high.
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» Medical Applications: In radiation therapy, especially with high dose rate techniques like
FLASH radiotherapy, SiC detectors can provide accurate real-time dosimetry.

 Homeland Security: The ability to operate in harsh environments and reliably detect neutrons
and gamma rays is crucial for devices used in the search for and identification of nuclear
materials.

Conclusion

Silicon Carbide radiation detectors, particularly those based on the 4H-SiC polytype, offer a
compelling solution for radiation detection in high-intensity fields and harsh environments. Their
superior material properties translate into excellent performance characteristics, including low
noise, high-temperature operation, and exceptional radiation hardness. The protocols provided
in these application notes offer a foundational guide for researchers and professionals to
fabricate, characterize, and utilize SiC detectors for a wide range of demanding applications.
Further research and development in SiC crystal growth and device fabrication will continue to
enhance the capabilities of these promising detectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for Using SiC in High-
Intensity Radiation Detection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#using-sic-for-radiation-detection-in-high-
intensity-fields]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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